molecular formula C14H20N2 B1625633 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 69407-32-5

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane

Cat. No. B1625633
CAS RN: 69407-32-5
M. Wt: 216.32 g/mol
InChI Key: KAAITWOSDOCHEH-UHFFFAOYSA-N
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Description

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane, also known as BICN or SR 95531, is a potent and selective antagonist of the GABAA receptor. It is a bicyclic compound that belongs to the family of diazabicycloalkanes. BICN has been extensively studied for its potential applications in neuroscience research, particularly in the study of GABAergic neurotransmission.

Scientific Research Applications

Synthesis of Natural Compounds

The structure of [3,7]‐diazabicyclo[3.3.1]nonane is found in several naturally occurring alkaloids such as (−)‐sparteine and (−)‐cytisine alkaloids. It is used in the synthesis of these molecules, which are significant in various biological processes .

Biological Applications

Azabicyclo[3.3.1]nonane derivatives have diverse biological applications. Specifically, 1-azabicyclo[3.3.1]nonanes are useful in treating psychotic and neurodegenerative disorders .

Catalysis in Organic Chemistry

Derivatives of bicyclo[3.3.1]nonane are used in asymmetric catalysis, which is crucial for producing chiral substances used in pharmaceuticals .

Anticancer Research

Some bicyclo[3.3.1]nonane derivatives have shown potential as potent anticancer entities, making them an area of interest for cancer research .

Ion Receptors and Metallocycles

These compounds are also explored for their applications as ion receptors and metallocycles, which have implications in materials science and molecular engineering .

Molecular Tweezers

The structural properties of bicyclo[3.3.1]nonane derivatives make them suitable for use as molecular tweezers, which are tools used to manipulate molecules .

Positive Allosteric Modulators of AMPA Receptors

A new class of positive allosteric modulators of AMPA receptors from the class of 3,7-diazabicyclo[3.3.1]nonane derivatives has been studied for their effects on neurotransmission and potential therapeutic applications .

AMPA Receptor Binding

Compounds based on 3,7-diazabicyclo[3.3.1]nonans bind to AMPA receptors at a different location than other known PAM AMPA, indicating unique interactions and potential for novel drug development .

properties

IUPAC Name

3-benzyl-3,7-diazabicyclo[3.3.1]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-14(11-16)8-15-7-13/h1-5,13-15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAAITWOSDOCHEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1CN(C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40516731
Record name 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyl-3,7-diazabicyclo[3.3.1]nonane

CAS RN

69407-32-5
Record name 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40516731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonane (from step (ii) above; 97 g; 6.4 mmol) in aqueous ethanol (95%) was hydrogenated over 5% Pd/C at 1 atm. until tic indicated that the reaction was complete. The catalyst was removed by filtration through a pad of Celite®, and the filtrate concentrated under reduced pressure to give the sub-title compound in quantitative yield.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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